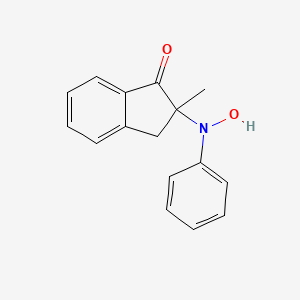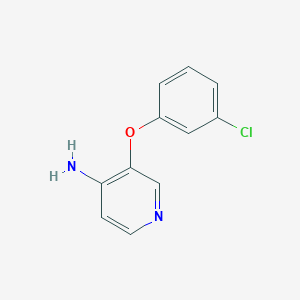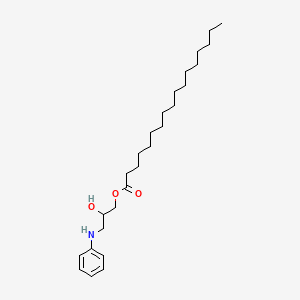
3-Anilino-2-hydroxypropyl heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-hydroxypropyl heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group, a hydroxypropyl group, and a heptadecanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-anilino-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-hydroxypropyl heptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of different esters or amides.
Scientific Research Applications
3-Anilino-2-hydroxypropyl heptadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Anilino-2-hydroxypropyl heptadecanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can enhance solubility and bioavailability. The ester chain can facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester chain.
3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester chain.
Uniqueness
3-Anilino-2-hydroxypropyl heptadecanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
361144-78-7 |
|---|---|
Molecular Formula |
C26H45NO3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(3-anilino-2-hydroxypropyl) heptadecanoate |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(29)30-23-25(28)22-27-24-19-16-15-17-20-24/h15-17,19-20,25,27-28H,2-14,18,21-23H2,1H3 |
InChI Key |
VIMJNHXDPYDFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
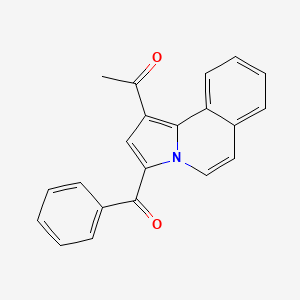
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
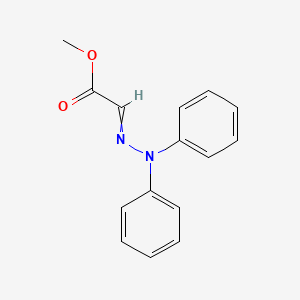
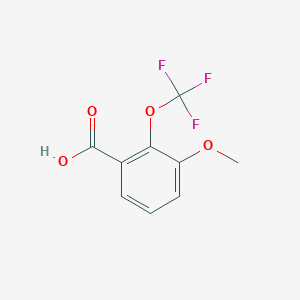
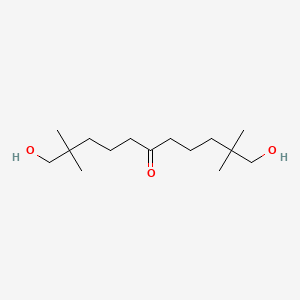
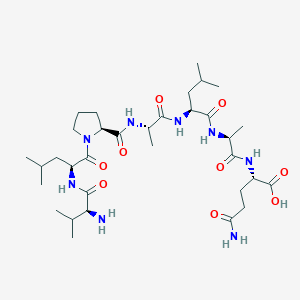
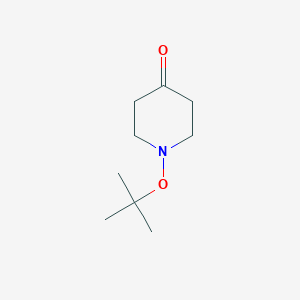
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
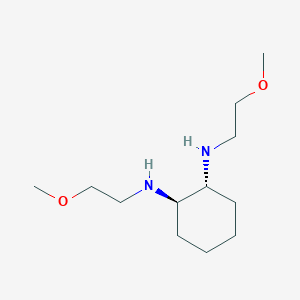
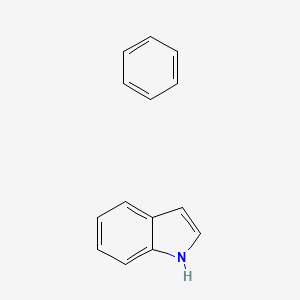
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
